

An In-depth Technical Guide to 4-(3-Bromophenylsulfonyl)morpholine

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Compound of Interest

Compound Name: 4-(3-Bromophenylsulfonyl)morpholine

Cat. No.: B1333936

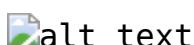
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and expected spectral properties of **4-(3-Bromophenylsulfonyl)morpholine**. Due to the limited availability of published experimental data for this specific compound, this document outlines a reliable synthetic protocol based on established chemical principles and provides predicted spectral data to aid in its identification and characterization.

Chemical Structure and Properties

- IUPAC Name: 4-(3-bromobenzenesulfonyl)morpholine
- Molecular Formula: C₁₀H₁₂BrNO₃S
- Molecular Weight: 306.18 g/mol
- CAS Number: 871269-13-5
- Structure:



(A 2D representation of the molecular structure)

Predicted Spectral Data

The following tables summarize the expected spectral characteristics of **4-(3-Bromophenylsulfonyl)morpholine** based on the analysis of its functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectral Data (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~ 7.90	t, $J \approx 1.8$ Hz	1H	Ar-H (H-2)	Aromatic proton between two substituents (Br and SO_2).
~ 7.80	ddd, $J \approx 7.9, 1.8, 1.1$ Hz	1H	Ar-H (H-6)	Aromatic proton ortho to the sulfonyl group.
~ 7.75	ddd, $J \approx 8.0, 2.0, 1.0$ Hz	1H	Ar-H (H-4)	Aromatic proton ortho to the bromine atom.
~ 7.45	t, $J \approx 7.9$ Hz	1H	Ar-H (H-5)	Aromatic proton meta to both substituents.
~ 3.75	t, $J \approx 4.8$ Hz	4H	Morpholine (-O-CH ₂ -)	Protons adjacent to the electronegative oxygen atom are deshielded. ^[1]
~ 3.15	t, $J \approx 4.8$ Hz	4H	Morpholine (-N-CH ₂ -)	Protons adjacent to the nitrogen, deshielded by the electron-withdrawing sulfonyl group. ^[1]

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment	Rationale
~ 138.5	Ar-C (C-1)	Aromatic carbon attached to the sulfonyl group.
~ 136.0	Ar-C (C-6)	Aromatic carbon ortho to the sulfonyl group.
~ 130.8	Ar-C (C-5)	Aromatic carbon meta to the sulfonyl group.
~ 130.5	Ar-C (C-2)	Aromatic carbon between Br and SO ₂ .
~ 126.0	Ar-C (C-4)	Aromatic carbon ortho to the bromine atom.
~ 123.0	Ar-C (C-3)	Aromatic carbon attached to the bromine atom.
~ 66.5	Morpholine (-CH ₂ -O-)	Carbons adjacent to the oxygen atom.[1]
~ 46.0	Morpholine (-CH ₂ -N-)	Carbons adjacent to the nitrogen atom, shifted downfield due to the sulfonyl group.[1]

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment	Rationale
~ 3100-3000	Medium-Weak	C-H stretch (Aromatic)	Characteristic stretching vibrations for sp ² C-H bonds.
~ 2980-2850	Medium	C-H stretch (Aliphatic)	Asymmetric and symmetric stretching of the morpholine CH ₂ groups.
~ 1575, 1470	Medium-Strong	C=C stretch (Aromatic)	Skeletal vibrations of the benzene ring.
~ 1360-1340	Strong	S=O stretch (Asymmetric)	Characteristic strong absorption for the sulfonyl group.[2]
~ 1170-1150	Strong	S=O stretch (Symmetric)	Characteristic strong absorption for the sulfonyl group.[2]
~ 1110	Strong	C-O-C stretch	Ether linkage stretch in the morpholine ring.
~ 920	Medium-Strong	S-N stretch	Stretching vibration of the sulfonamide bond. [2]
~ 780, 680	Strong	C-H bend (Aromatic)	Out-of-plane bending for 1,3-disubstituted benzene.
~ 600-500	Medium	C-Br stretch	Carbon-bromine bond vibration.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z Value	Ion	Rationale
305/307	$[M]^+$	Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio).
241/243	$[M - SO_2]^+$	Loss of sulfur dioxide, a common fragmentation pathway for sulfonyl compounds.
219/221	$[Br-C_6H_4-SO_2]^+$	Bromophenylsulfonyl cation resulting from cleavage of the S-N bond.
86	$[C_4H_8NO]^+$	Morpholinyl cation from S-N bond cleavage.
56	$[C_3H_4O]^+$	Further fragmentation of the morpholine ring.

Experimental Protocol: Synthesis

This section details a standard laboratory procedure for the synthesis of **4-(3-Bromophenylsulfonyl)morpholine** from commercially available starting materials.

Reaction Scheme

Materials and Equipment

- Reactants: 3-Bromobenzenesulfonyl chloride, Morpholine
- Base: Triethylamine (Et_3N) or Pyridine
- Solvent: Dichloromethane (CH_2Cl_2) or Tetrahydrofuran (THF), anhydrous
- Work-up Reagents: 1M Hydrochloric acid (HCl), Saturated aqueous sodium bicarbonate ($NaHCO_3$), Brine, Anhydrous magnesium sulfate ($MgSO_4$) or sodium sulfate (Na_2SO_4)

- Equipment: Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.

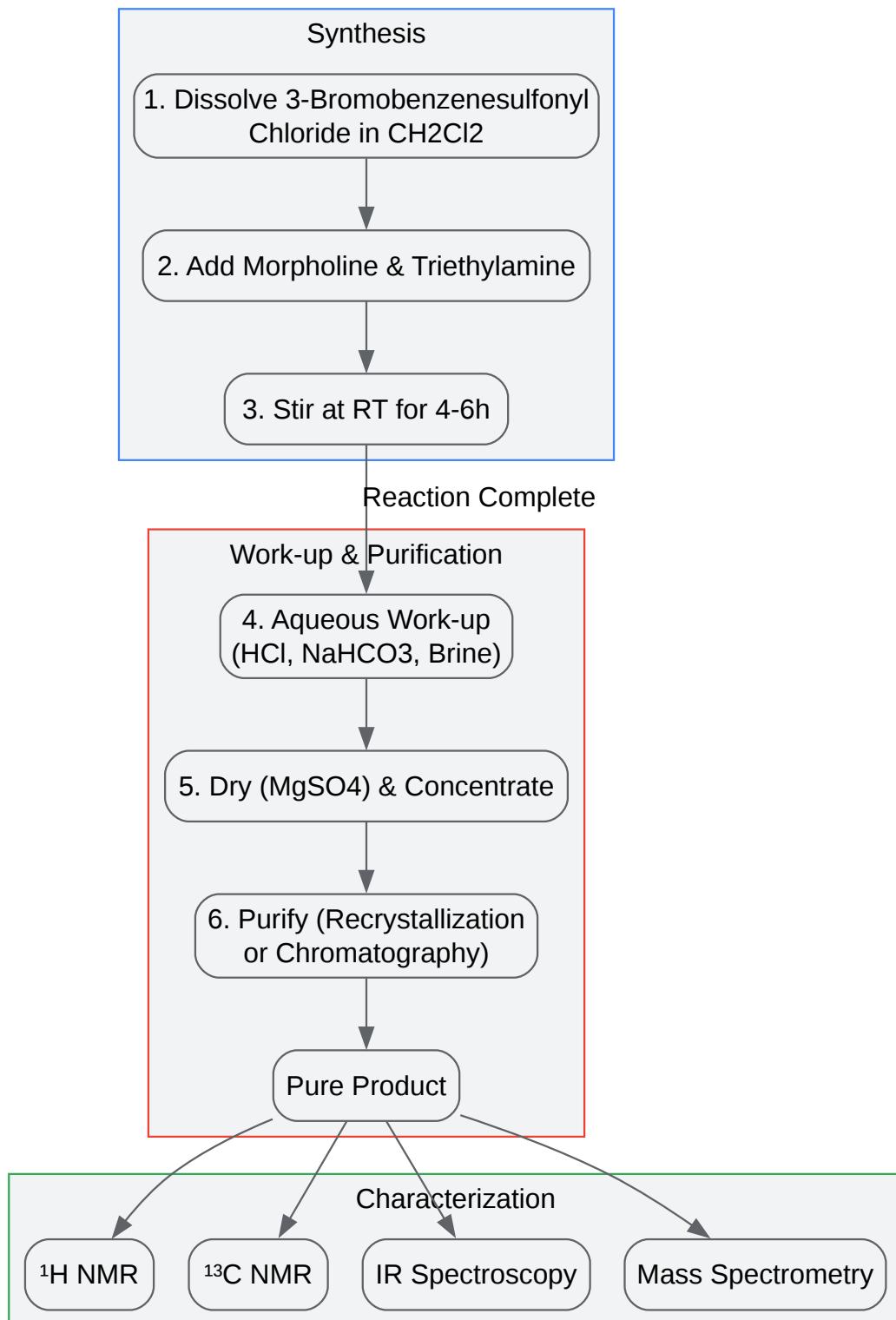
Procedure

- Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromobenzenesulfonyl chloride (1.0 eq) and dissolve it in anhydrous dichloromethane (approx. 5-10 mL per gram of sulfonyl chloride).
- Addition of Amine and Base: Add morpholine (1.1 eq) to the solution, followed by the dropwise addition of triethylamine (1.2 eq).
- Reaction: Stir the resulting mixture at 0 °C (ice bath) for 30 minutes, then allow it to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
- Quenching: Quench the reaction by adding deionized water.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
- Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.
- Purification: Purify the crude solid by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel to obtain the pure **4-(3-Bromophenylsulfonyl)morpholine**.

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and characterization of **4-(3-Bromophenylsulfonyl)morpholine**.

Workflow: Synthesis & Characterization

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Caption: Synthesis, Purification, and Characterization Workflow.

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